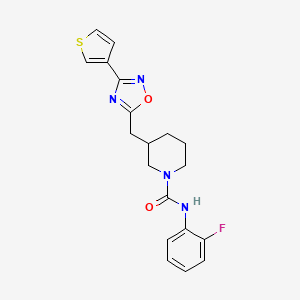
N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine core substituted with a 2-fluorophenyl group and a thiophenyl oxadiazole moiety. This unique combination is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis BCG, with some compounds demonstrating strong inhibitory effects on both active and dormant states of the bacteria . The mechanism involves the inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Anticancer Activity
The anticancer potential of compounds containing oxadiazole rings has been extensively studied. For instance, derivatives have shown activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. A notable compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa | 92.4 | MDPI (2020) |
| Compound 21 | CaCo-2 | <10 | MDPI (2020) |
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses . Additionally, they have shown potential as analgesics and neuroprotective agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The most promising candidates were found to be effective against drug-resistant strains as well .
- Case Study on Anticancer Properties : In vitro studies revealed that certain oxadiazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents. These studies also explored structure-activity relationships that could guide future drug design .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-15-5-1-2-6-16(15)21-19(25)24-8-3-4-13(11-24)10-17-22-18(23-26-17)14-7-9-27-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLVVSYNMSJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














